N-Pentan-3-ylformamide
Description
N-(3-Chlorophenyl)Pentanamide (C₁₁H₁₄ClNO; molecular weight: 211.688) is a secondary amide characterized by a pentanamide backbone substituted with a 3-chlorophenyl group at the nitrogen atom . Its IUPAC Standard InChIKey (LOQKNLXBLMIZPG-UHFFFAOYSA-N) confirms its stereochemical uniqueness . Analytical data, such as gas chromatography (GC) retention indices under non-polar column conditions, highlight its physicochemical behavior .
Properties
CAS No. |
59734-20-2 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
N-pentan-3-ylformamide |
InChI |
InChI=1S/C6H13NO/c1-3-6(4-2)7-5-8/h5-6H,3-4H2,1-2H3,(H,7,8) |
InChI Key |
TVHQHWWEPNHLCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Pentan-3-ylformamide can be synthesized through the reaction of N-pentan-3-ylamine with formic acid. The reaction typically involves heating the amine with formic acid under reflux conditions. The formic acid acts as both the solvent and the reagent, facilitating the formation of the formamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of propylphosphonic anhydride (T3P®) as a coupling reagent. This method offers advantages such as high yield, reduced toxicity, and easy work-up procedures .
Chemical Reactions Analysis
Types of Reactions: N-Pentan-3-ylformamide undergoes various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the formamide group can yield primary amines.
Substitution: The formamide group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides.
Scientific Research Applications
N-Pentan-3-ylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its amide functionality.
Medicine: this compound derivatives may have potential therapeutic applications, including as precursors to pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-pentan-3-ylformamide involves its interaction with molecular targets through its formamide group. The formamide group can form hydrogen bonds and engage in nucleophilic interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and molecular differences between N-(3-Chlorophenyl)Pentanamide and related compounds:
Key Observations:
Functional Group Diversity :
- N-(3-Chlorophenyl)Pentanamide is a simple secondary amide, whereas N-Hydroxymethyl-N-Methylformamide is a formamide derivative with polar hydroxymethyl and methyl groups, likely enhancing its solubility in polar solvents .
- The phthalimide derivative (3-Chloro-N-Phenyl-Phthalimide) features a rigid bicyclic imide structure, which contrasts with the linear pentanamide chain in the target compound .
This contrasts with the trifluoromethyl group in N-[3-(Trifluoromethyl)Benzyl]Pentan-1-Amine (C₁₃H₁₆F₃N), which offers stronger electron-withdrawing properties . Thiourea derivatives (e.g., N-(2-Methylpropyl)-N'-Phenylthiourea) exhibit sulfur-based hydrogen bonding, differing from the oxygen-based interactions in amides .
Physicochemical and Analytical Comparisons
Gas Chromatography (GC) Behavior:
N-(3-Chlorophenyl)Pentanamide has been analyzed using a non-polar column (e.g., HP-5MS) with a temperature program optimized for amides, yielding specific retention indices under the Van Den Dool and Kratz framework . In contrast:
- N-Hydroxymethyl-N-Methylformamide : Likely exhibits shorter retention times due to lower molecular weight and higher polarity.
- 3-Chloro-N-Phenyl-Phthalimide : The rigid aromatic system may result in higher retention indices compared to flexible amides .
Thermal Stability:
While direct data are unavailable, the presence of a chlorinated aromatic ring in N-(3-Chlorophenyl)Pentanamide may enhance thermal stability relative to aliphatic amides like N-Hydroxymethyl-N-Methylformamide.
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